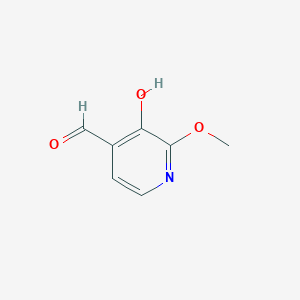
3Beta-acetoxy-eupha-7,25-dien-24(R)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3Beta-acetoxy-eupha-7,25-dien-24®-ol is a naturally occurring triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential therapeutic properties and is of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3Beta-acetoxy-eupha-7,25-dien-24®-ol typically involves multiple steps, starting from simpler triterpenoid precursors. The process may include:
Oxidation: The precursor compound undergoes oxidation to introduce functional groups necessary for further reactions.
Acetylation: The hydroxyl group at the 3-beta position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Dehydration: Dehydration reactions are employed to form the double bonds at the 7 and 25 positions.
Industrial Production Methods
Industrial production of 3Beta-acetoxy-eupha-7,25-dien-24®-ol may involve large-scale extraction from plant sources, followed by purification processes such as chromatography. Alternatively, synthetic methods can be scaled up using batch reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3Beta-acetoxy-eupha-7,25-dien-24®-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or
Properties
Molecular Formula |
C32H52O3 |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[(3S,5R,9R,10R,13S,14S,17S)-17-[(2S,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(2)26(34)12-10-21(3)23-14-18-32(9)25-11-13-27-29(5,6)28(35-22(4)33)16-17-30(27,7)24(25)15-19-31(23,32)8/h11,21,23-24,26-28,34H,1,10,12-19H2,2-9H3/t21-,23-,24-,26+,27-,28-,30+,31-,32+/m0/s1 |
InChI Key |
AMYYCORMRINIHJ-UULMTCALSA-N |
Isomeric SMILES |
C[C@@H](CC[C@H](C(=C)C)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
Canonical SMILES |
CC(CCC(C(=C)C)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14862423.png)
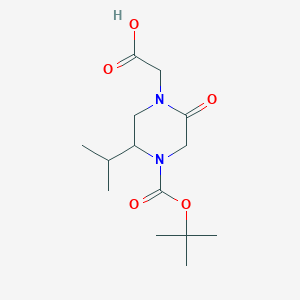
![N-[2-[9-ethoxy-10-methoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethyl]-5-hydroxy-3-methyltriazole-4-carboxamide](/img/structure/B14862435.png)
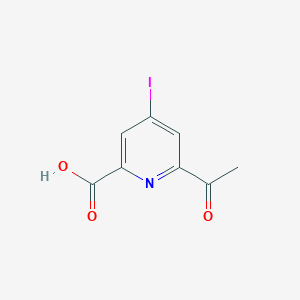
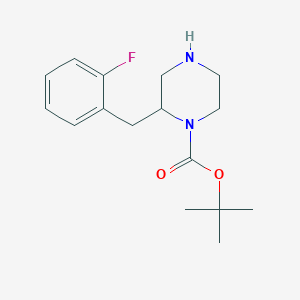

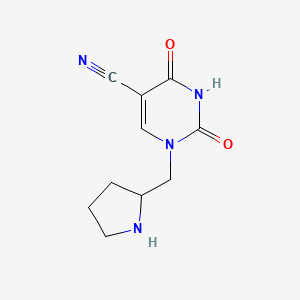
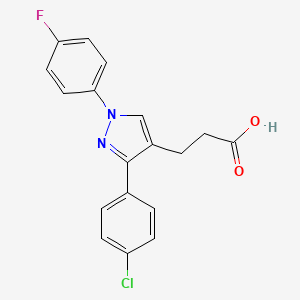
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14862474.png)

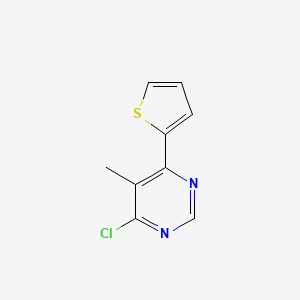
![8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B14862485.png)

